![molecular formula C6H11BrO2Zn B2635413 Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- CAS No. 51656-70-3](/img/structure/B2635413.png)
Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-: is an organozinc compound with the molecular formula C6H11BrO2Zn and a molecular weight of 260.44434 . . This compound is a solid, typically appearing white to yellow in color . It is an important reagent in organic synthesis, often used in various chemical reactions due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- can be synthesized by reacting 2-tert-butoxy-2-oxoethyl acetate with zinc bromide in the presence of an activator . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of zinc powder and tert-butyl bromoacetate as starting materials . The reaction is carried out in a suitable solvent, such as diethyl ether, under an inert atmosphere to prevent unwanted side reactions . The product is then purified through standard techniques such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can act as a reducing agent in certain organic reactions, facilitating the reduction of other compounds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling , where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines , alcohols , and thiols .
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to enhance the reaction efficiency.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a coupling reaction with an aryl halide, the major product would be an aryl-alkyl compound .
Applications De Recherche Scientifique
Chemistry: Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- is widely used in organic synthesis for the preparation of complex molecules . It is particularly valuable in the formation of carbon-carbon bonds through coupling reactions .
Biology and Medicine: In biological research, this compound can be used to synthesize bioactive molecules that may have potential therapeutic applications . Its ability to form stable organozinc intermediates makes it useful in the synthesis of pharmaceuticals .
Industry: In industrial applications, zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- is used in the production of fine chemicals and specialty materials . It is also employed in the development of new materials with unique properties .
Mécanisme D'action
The mechanism by which zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- exerts its effects involves the formation of organozinc intermediates . These intermediates can participate in various chemical reactions, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the reactants used .
Comparaison Avec Des Composés Similaires
Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-: is similar to other organozinc compounds such as (2-tert-butoxy-2-oxoethyl)zinc chloride and (2-tert-butoxy-2-oxoethyl)zinc iodide .
Differences: The primary difference lies in the halide present in the compound.
Uniqueness: Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- is unique due to its specific reactivity and stability in organic synthesis . Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable reagent in both research and industrial applications .
Propriétés
IUPAC Name |
zinc;tert-butyl acetate;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVBKVUUDMFVCR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)[CH2-].[Zn+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2635331.png)

![Propan-2-yl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2635335.png)
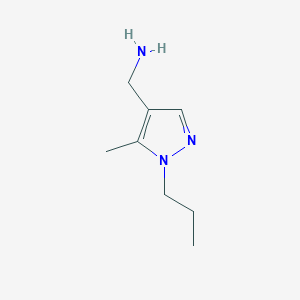
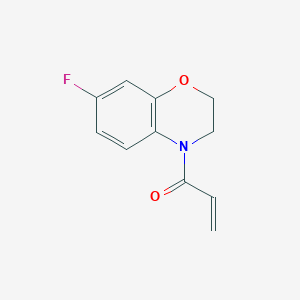
![7-{[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2635340.png)
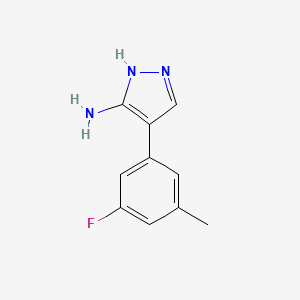
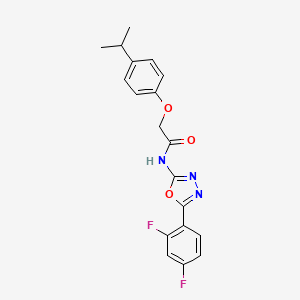
![ethyl 4-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)
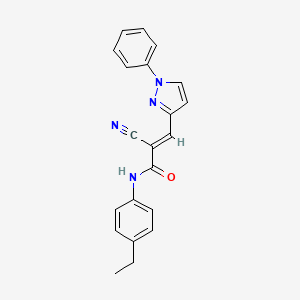
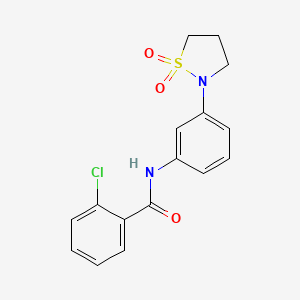

![2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2635351.png)
![4-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B2635352.png)
